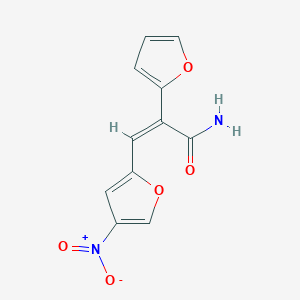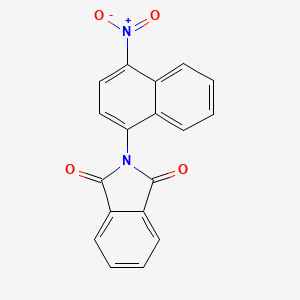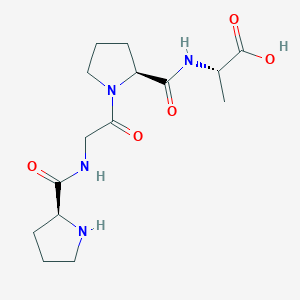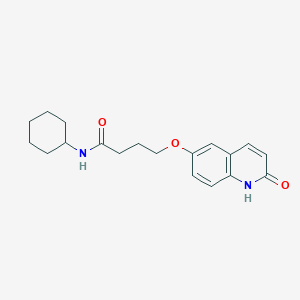
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide is a chemical compound with the molecular formula C19H24N2O3. It is known for its unique structure, which includes a cyclohexyl group, a quinoline moiety, and a butanamide chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide typically involves the reaction of cyclohexylamine with 4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclohexyl-N-methyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide
- N-Cyclohexyl-N-hexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide
Uniqueness
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Propriétés
Numéro CAS |
69592-36-5 |
|---|---|
Formule moléculaire |
C19H24N2O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-cyclohexyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide |
InChI |
InChI=1S/C19H24N2O3/c22-18(20-15-5-2-1-3-6-15)7-4-12-24-16-9-10-17-14(13-16)8-11-19(23)21-17/h8-11,13,15H,1-7,12H2,(H,20,22)(H,21,23) |
Clé InChI |
RQGJDYPBBZGUKL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


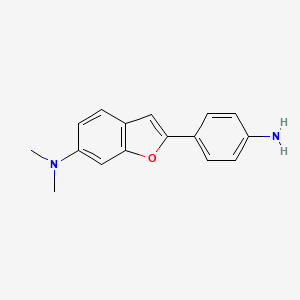
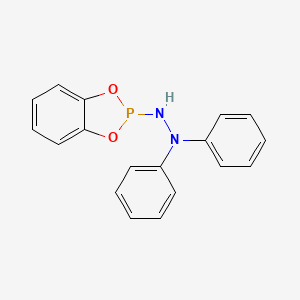
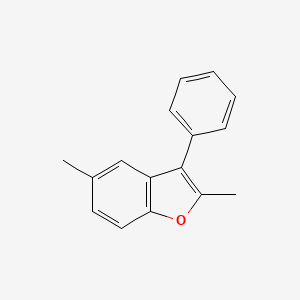
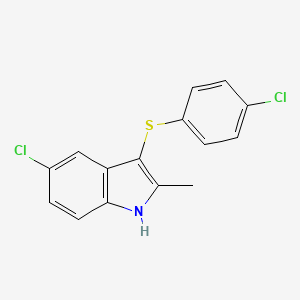
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
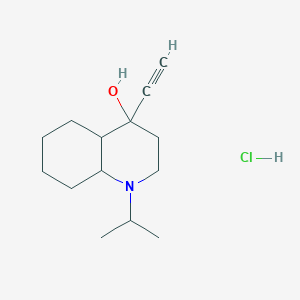
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
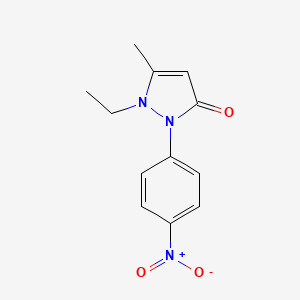

![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
